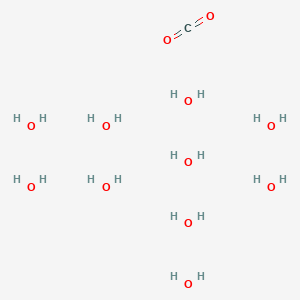

Methanedione--water (1/10)

描述

Methanedione, systematically named carbon dioxide (CO₂), is a linear molecule with a carbon atom double-bonded to two oxygen atoms. The compound "Methanedione–water (1/10)" refers to a mixture where CO₂ is dissolved in water at a molar ratio of 1:10. This formulation is significant in industrial and environmental applications due to CO₂’s solubility in water, forming carbonic acid (H₂CO₃), which participates in acid-base equilibria and influences pH-dependent processes .

In enhanced oil recovery (EOR), CO₂–water mixtures are employed for their ability to reduce oil viscosity, improve reservoir permeability, and displace hydrocarbons via miscible or immiscible flooding . The 1:10 ratio balances CO₂’s solvation capacity with water’s role as a carrier fluid, optimizing injection efficiency and minimizing phase separation in subsurface environments.

属性

CAS 编号 |

869192-57-4 |

|---|---|

分子式 |

CH20O12 |

分子量 |

224.16 g/mol |

InChI |

InChI=1S/CO2.10H2O/c2-1-3;;;;;;;;;;/h;10*1H2 |

InChI 键 |

NLLMVZVQZQMLIM-UHFFFAOYSA-N |

规范 SMILES |

C(=O)=O.O.O.O.O.O.O.O.O.O.O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Methanedione–water (1/10) can be prepared by dissolving methanedione in water. The reaction is straightforward and involves mixing methanedione with water in the desired ratio. The reaction conditions are typically ambient temperature and pressure, making the preparation process simple and efficient.

Industrial Production Methods

In industrial settings, methanedione is produced through the oxidation of methanol. This process involves the use of a silver catalyst at high temperatures. Once methanedione is produced, it can be dissolved in water to form methanedione–water (1/10). The industrial production of methanedione–water (1/10) follows strict safety and quality control measures to ensure the purity and consistency of the final product.

化学反应分析

Types of Reactions

Methanedione–water (1/10) undergoes various chemical reactions, including:

Oxidation: Methanedione can be oxidized to formic acid.

Reduction: Methanedione can be reduced to methanol.

Addition: Methanedione can undergo addition reactions with nucleophiles such as ammonia and hydrogen cyanide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Addition: Reactions typically occur under mild conditions with the presence of a catalyst.

Major Products

Oxidation: Formic acid.

Reduction: Methanol.

Addition: Various addition products depending on the nucleophile used.

科学研究应用

Methanedione–water (1/10) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a preservative in laboratory settings.

Biology: Used in the fixation of biological tissues for microscopy.

Medicine: Used in the production of vaccines and as a disinfectant.

Industry: Used in the production of resins, plastics, and textiles.

作用机制

The mechanism of action of methanedione–water (1/10) involves the interaction of methanedione with various molecular targets. Methanedione can form cross-links with proteins and nucleic acids, leading to the stabilization of biological tissues. In industrial applications, methanedione acts as a precursor for the synthesis of various chemical products.

相似化合物的比较

Research Findings and Industrial Relevance

- Field Trials : Pilot studies in Permian Basin (USA) demonstrated 15% increased recovery using CO₂–water compared to conventional waterflooding .

- Carbon Sequestration : CO₂–water systems dual-function as EOR agents and carbon storage mediums, aligning with net-zero emission goals .

- Challenges : Corrosion of pipelines by carbonic acid necessitates corrosion-resistant materials, raising operational costs .

Critical Analysis of Competing Methods

- Steam Injection : Superior for heavy oils but environmentally taxing due to high water and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。